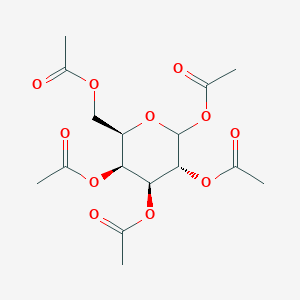

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Übersicht

Beschreibung

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by its tetrahydropyran ring, which is substituted with multiple acetoxy groups, making it a versatile molecule in synthetic chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, often a sugar derivative, due to the presence of multiple hydroxyl groups that can be selectively acetylated.

Protection of Hydroxyl Groups: The hydroxyl groups are protected using acetylation reactions. This is achieved by reacting the precursor with acetic anhydride in the presence of a catalyst such as pyridine.

Formation of Tetrahydropyran Ring: The protected sugar derivative undergoes cyclization to form the tetrahydropyran ring. This step may involve acid-catalyzed cyclization reactions.

Final Acetylation: The final step involves the acetylation of the remaining hydroxyl groups to yield the fully acetylated product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other substituents, such as halides or amines.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like sodium azide or lithium aluminum hydride.

Major Products

The major products formed from these reactions include deacetylated derivatives, oxidized products with additional functional groups, and substituted compounds with varied chemical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its structural similarities to naturally occurring sugars and its potential as a drug delivery agent. Its acetoxymethyl groups can enhance solubility and stability in biological systems.

- Drug Development : The compound serves as a scaffold for the development of new glycosylated drugs. Its ability to mimic sugar structures makes it a candidate for designing inhibitors for glycosylation enzymes involved in various diseases .

- Antiviral Research : Studies have indicated that derivatives of this compound may exhibit antiviral properties. The modification of the acetoxymethyl group can lead to enhanced interaction with viral proteins, potentially inhibiting their function .

Carbohydrate Chemistry

In carbohydrate chemistry, (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is utilized as a versatile building block for synthesizing complex carbohydrates.

- Synthesis of Glycosides : The compound can be used as a glycosyl donor in the synthesis of glycosides. The acetoxy groups facilitate the formation of glycosidic bonds with various acceptors under mild conditions .

- Carbohydrate Conjugates : It is also employed in the synthesis of carbohydrate conjugates for vaccine development. These conjugates can enhance immune responses by presenting carbohydrate antigens effectively .

Synthetic Intermediate

As a synthetic intermediate, this tetraacetate is useful in the preparation of various organic compounds.

- Multi-step Synthesis : The compound can participate in multi-step synthetic pathways leading to the formation of more complex organic molecules. Its reactive acetoxy groups can be transformed into other functional groups through various chemical reactions such as hydrolysis and reduction .

- Material Science Applications : Beyond organic synthesis, it has potential applications in material science for creating polymeric materials that require sugar-like functionalities for biocompatibility .

Case Studies

Wirkmechanismus

The mechanism of action of (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets. The acetoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The tetrahydropyran ring provides structural stability, allowing the compound to maintain its integrity under various conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R,4S,5S,6R)-6-(Hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate: Similar structure but with hydroxyl groups instead of acetoxy groups.

(3R,4S,5S,6R)-6-(Methoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate: Contains methoxy groups instead of acetoxy groups.

(3R,4S,5S,6R)-6-(Chloromethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate: Substituted with chloromethyl groups.

Uniqueness

The uniqueness of (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate lies in its multiple acetoxy groups, which provide a high degree of reactivity and versatility in chemical synthesis

Biologische Aktivität

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with significant potential in biological research and applications. This compound's structure features a tetrahydropyran ring and multiple acetoxy groups, which contribute to its reactivity and versatility in biochemical interactions.

- Molecular Formula : CHO

- Molecular Weight : 390.34 g/mol

- CAS Number : 25878-60-8

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The acetoxy groups can form hydrogen bonds and participate in hydrophobic interactions, influencing metabolic pathways. The structural stability provided by the tetrahydropyran ring allows the compound to maintain its integrity under physiological conditions.

Biological Applications

This compound has been investigated for several biological applications:

1. Carbohydrate Metabolism

Due to its structural similarity to natural sugars, this compound serves as a valuable tool for studying carbohydrate metabolism and enzyme interactions. Research indicates that it can act as a substrate or inhibitor for certain glycosyltransferases and hydrolases.

2. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic processes.

3. Drug Delivery Systems

The ability of this compound to form stable complexes with drugs enhances its potential in drug delivery applications. Its solubility and biocompatibility make it suitable for encapsulating therapeutic agents.

Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that the compound inhibits glycosyltransferase activity by mimicking substrate binding sites. |

| Study B | Antimicrobial Efficacy | Showed effective inhibition of Staphylococcus aureus growth at low concentrations. |

| Study C | Drug Delivery | Reported enhanced bioavailability of encapsulated drugs when using this compound as a carrier. |

Chemical Reactions and Modifications

The compound undergoes various chemical reactions that can modify its biological activity:

- Hydrolysis : Acetoxy groups can be hydrolyzed to yield hydroxyl derivatives.

- Oxidation : The introduction of additional functional groups can enhance biological interactions.

- Substitution Reactions : Nucleophilic substitutions can replace acetoxy groups with other functional moieties to tailor biological properties.

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-RRMRAIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is D-galactopyranose pentaacetate used in the synthesis of prodrugs targeting β-galactosidase?

A1: D-galactopyranose pentaacetate serves as a precursor for introducing a galactose moiety into the prodrug structure []. This is crucial because β-galactosidase, an enzyme often overexpressed in specific tissues or disease states, can cleave the galactose moiety. This cleavage releases the active drug specifically at the target site, potentially enhancing efficacy and reducing off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.